molecular formula C8H7N3O3 B12843957 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine

6-Methyl-5-nitrobenzo[d]isoxazol-3-amine

Cat. No.: B12843957
M. Wt: 193.16 g/mol
InChI Key: PWVAHZMLQQVQIL-UHFFFAOYSA-N
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Description

6-Methyl-5-nitrobenzo[d]isoxazol-3-amine is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-hydroxybenzamide with nitromethane under basic conditions to form the isoxazole ring . The reaction is usually carried out in the presence of a base such as sodium methoxide in methanol at low temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-5-nitrobenzo[d]isoxazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Methyl-5-nitrobenzo[d]isoxazol-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-5-nitrobenzo[d]isoxazol-3-amine is unique due to the presence of both methyl and nitro groups on the isoxazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H7N3O3

Molecular Weight

193.16 g/mol

IUPAC Name

6-methyl-5-nitro-1,2-benzoxazol-3-amine

InChI

InChI=1S/C8H7N3O3/c1-4-2-7-5(8(9)10-14-7)3-6(4)11(12)13/h2-3H,1H3,(H2,9,10)

InChI Key

PWVAHZMLQQVQIL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1[N+](=O)[O-])C(=NO2)N

Origin of Product

United States

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